6-Chloro-5-(trifluoromethyl)pyrazin-2-amine 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 2503205-09-0
VCID: VC5999912
InChI: InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12)
SMILES: C1=C(N=C(C(=N1)C(F)(F)F)Cl)N
Molecular Formula: C5H3ClF3N3
Molecular Weight: 197.55

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

CAS No.: 2503205-09-0

Cat. No.: VC5999912

Molecular Formula: C5H3ClF3N3

Molecular Weight: 197.55

* For research use only. Not for human or veterinary use.

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine - 2503205-09-0

Specification

CAS No. 2503205-09-0
Molecular Formula C5H3ClF3N3
Molecular Weight 197.55
IUPAC Name 6-chloro-5-(trifluoromethyl)pyrazin-2-amine
Standard InChI InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12)
Standard InChI Key AREBWQWMVIMNEK-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=N1)C(F)(F)F)Cl)N

Introduction

Chemical and Structural Characteristics

Molecular Identity

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine belongs to the pyrazine family, a class of nitrogen-containing heterocycles. Its IUPAC name, 6-chloro-5-(trifluoromethyl)pyrazin-2-amine, reflects the positions of its substituents: a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and an amino group at the 2-position. Key identifiers include:

PropertyValue
Molecular FormulaC5H3ClF3N3\text{C}_5\text{H}_3\text{ClF}_3\text{N}_3
Molecular Weight197.55 g/mol
SMILESC1=C(N=C(C(=N1)C(F)(F)F)Cl)N\text{C1=C(N=C(C(=N1)C(F)(F)F)Cl)N}
InChIKeyAREBWQWMVIMNEK-UHFFFAOYSA-N
CAS Registry Number2503205-09-0

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and reactivity.

Synthesis and Preparation

General Strategies

While no explicit synthesis route for 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is documented, analogous pyrazine derivatives are typically synthesized via:

  • Halogenation: Introducing chlorine via electrophilic substitution or metal-mediated reactions.

  • Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group.

  • Amination: Functionalizing the pyrazine ring with ammonia or amines under catalytic conditions.

A hypothetical pathway could involve chlorination of 5-(trifluoromethyl)pyrazin-2-amine using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, followed by purification via column chromatography.

Challenges

  • Regioselectivity: Ensuring precise substitution at the 5- and 6-positions requires careful control of reaction conditions.

  • Stability: The amino group’s susceptibility to oxidation necessitates inert atmospheres during synthesis.

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP301+P310: Immediate medical attention if ingested
H315: Skin irritationP280: Wear protective gloves/clothing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator